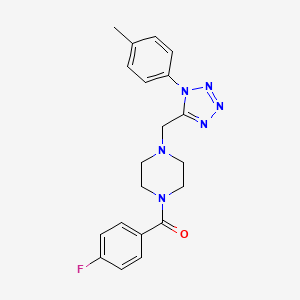

(4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-15-2-8-18(9-3-15)27-19(22-23-24-27)14-25-10-12-26(13-11-25)20(28)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKPZQNJRUMNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , often referred to as a tetrazole derivative, has garnered attention for its potential biological activities, particularly in the realm of anticancer and enzyme inhibition. This article synthesizes current knowledge on its biological activity, supported by relevant research findings.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group and a piperazine moiety linked to a tetrazole structure, which is known for its diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has shown that tetrazole derivatives can act as microtubule destabilizers , which is crucial in cancer therapy. A study highlighted the synthesis of a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols, demonstrating significant anticancer activity against several cell lines, including SGC-7901, A549, and HeLa. Notably, one of the synthesized compounds exhibited potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

The mechanism involves binding to tubulin, thereby disrupting microtubule dynamics. This action is similar to that of established chemotherapeutic agents like Colchicine and Vincristine , which also target microtubules. The compound's ability to inhibit tubulin assembly was shown to be concentration-dependent, indicating its potential as an effective anticancer agent .

Enzyme Inhibition

In addition to its anticancer properties, the compound has been explored for its role as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders. One study reported that a related compound with a similar piperazine structure demonstrated competitive inhibition of tyrosinase with an IC50 value significantly lower than that of the standard inhibitor kojic acid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the piperazine and tetrazole moieties significantly affect the biological activity. For instance:

| Compound Modification | Activity Change |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against tyrosinase |

| Variation in aromatic substitutions | Altered selectivity towards microtubule interactions |

These findings suggest that careful design of structural analogs could enhance therapeutic efficacy while reducing side effects.

Case Studies and Experimental Findings

Several case studies have documented the biological activities of tetrazole derivatives:

- Antitumor Activity : In vitro studies demonstrated that certain tetrazole compounds led to significant apoptosis in cancer cell lines, highlighting their potential as novel anticancer agents.

- Tyrosinase Inhibition : Compounds with similar structures showed promising results in reducing melanin synthesis in B16F10 melanoma cells without cytotoxic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including those similar to the compound , as microtubule destabilizers. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity. One notable compound demonstrated significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa. The mechanism of action involved inhibition of tubulin polymerization, leading to disrupted microtubule formation and cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6–31 | SGC-7901 | 0.5 | Inhibits tubulin polymerization |

| Compound 6–31 | A549 | 0.7 | Disrupts microtubule assembly |

| Compound 6–31 | HeLa | 0.6 | Arrests cell cycle in G2/M phase |

Enzyme Inhibition

The compound also shows promise as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. A study focused on designing a series of piperazine analogs targeting the tyrosinase binding site, revealing that certain derivatives exhibited competitive inhibition with significant efficacy. The most potent inhibitors were shown to reduce tyrosinase activity in a dose-dependent manner, indicating their potential use in treating hyperpigmentation disorders .

Table 2: Tyrosinase Inhibition by Piperazine Derivatives

| Compound | IC50 (µM) | Effect on Tyrosinase Activity |

|---|---|---|

| Compound 26 | 0.8 | Significant reduction |

| Compound 27 | 1.2 | Moderate reduction |

| Compound 28 | 2.5 | Minimal effect |

Structural Insights and Mechanistic Studies

Understanding the structural characteristics of related compounds can provide insights into their biological activities. For example, crystal structure analyses have revealed that tetrazole derivatives can effectively interact with target proteins through hydrogen bonding and π-stacking interactions, enhancing their potency as inhibitors .

Case Studies

Case Study 1: Microtubule Destabilization

In a study evaluating a series of tetrazole-based compounds, one derivative was found to significantly disrupt microtubule organization in cancer cells, leading to apoptosis. The study utilized immunofluorescence staining to visualize microtubule arrangements post-treatment, confirming that treated cells exhibited abnormal microtubule structures compared to controls .

Case Study 2: Tyrosinase Inhibition

Another investigation into the inhibitory effects on tyrosinase demonstrated that compound 26 not only inhibited enzyme activity but also altered cellular melanin levels in treated B16F10 cells. The results showed a clear correlation between compound concentration and melanin production, suggesting its potential application in skin whitening formulations .

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The tetrazole group (1H-tetrazol-5-yl) is a key reactive site, enabling alkylation, substitution, and coordination chemistry.

Example : Treatment with methyl iodide under basic conditions yields N-methyltetrazole derivatives, as observed in structurally similar compounds.

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in nucleophilic substitutions and salt formation.

Example : Piperazine derivatives in related compounds undergo regioselective alkylation at the secondary amine, as seen in the synthesis of antifungal agents .

Methanone Bridge Reactivity

The ketone group participates in condensation and reduction reactions.

Example : Reduction of the methanone group in analogous structures produces alcohols with improved metabolic stability.

Fluorophenyl Group Transformations

The 4-fluorophenyl substituent undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Example : Nitration of the fluorophenyl ring in related compounds occurs preferentially at the meta position due to fluorine’s ortho/para-directing effects .

Stability and Degradation

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis route for this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Piperazine Intermediate Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine core .

- Tetrazole Functionalization : Coupling 1-(p-tolyl)-1H-tetrazole-5-methanol with the piperazine intermediate via nucleophilic substitution, requiring catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Fluorophenyl Ketone Attachment : Using Friedel-Crafts acylation or amide coupling to introduce the 4-fluorophenyl methanone group, with strict temperature control (0–5°C for exothermic steps) .

- Analytical Validation : Monitor reaction progress via TLC and HPLC, with final purity confirmed by NMR (¹H/¹³C) and LC-MS .

Q. How can structural ambiguities in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton and carbon signals, particularly for the tetrazole-piperazine methyl bridge and fluorophenyl regions .

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in solvents like DCM/hexane and analyzing diffraction data to confirm bond angles and torsional strain .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts to validate assignments .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and p-tolyl groups influence reactivity in derivatization reactions?

- Methodological Answer :

- Electron-Withdrawing vs. Donating Effects : The 4-fluorophenyl group (σₚ = +0.06) enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions), while the p-tolyl group (σₚ = −0.17) stabilizes the tetrazole ring via resonance .

- Reactivity Mapping : Perform Hammett analysis on derivatives with substituents of varying σ values to quantify electronic contributions to reaction rates .

- Spectroscopic Correlations : Use IR spectroscopy to track carbonyl stretching frequency shifts (e.g., ΔνC=O = 15–25 cm⁻¹ for electron-deficient aryl groups) .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

- Methodological Answer :

- Assay Standardization : Control variables such as ATP concentration (e.g., 10 μM vs. 100 μM) and enzyme isoforms (e.g., JAK2 vs. JAK3) to isolate compound-specific effects .

- Solubility Optimization : Use co-solvents (e.g., 5% DMSO in PBS) to mitigate aggregation artifacts, confirmed via dynamic light scattering (DLS) .

- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify nonspecific binding and adjust SAR (structure-activity relationship) models .

Q. How can intermolecular interactions (e.g., π-π stacking, hydrogen bonding) be experimentally validated for crystallographic studies?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify interaction percentages (e.g., 12% C–H···π for p-tolyl/fluorophenyl stacking) using CrystalExplorer software on X-ray data .

- Thermal Diffuse Scattering (TDS) : Differentiate static disorder from dynamic motion in crystal lattices to confirm persistent π-π interactions .

- Variable-Temperature XRD : Analyze thermal ellipsoid expansion to identify flexible regions (e.g., piperazine ring puckering) that may disrupt packing .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported logP values (e.g., computational vs. experimental)?

- Methodological Answer :

- Experimental logP : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation (R² > 0.95) .

- Computational Adjustments : Apply correction factors to DFT-calculated logP (e.g., +0.3 for fluorine’s hydrophobic contribution) based on fragment-based QSAR models .

- Ionization Effects : Measure pKa via potentiometric titration (e.g., Sirius T3) to account for pH-dependent solubility, which impacts logP .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.